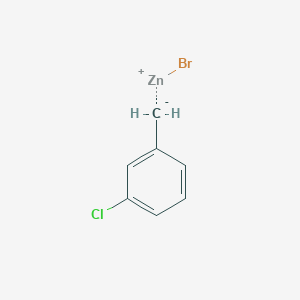
Bromozinc(1+);1-chloro-3-methanidylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromozinc(1+);1-chloro-3-methanidylbenzene: is an organometallic compound that features a bromozinc cation and a benzene ring substituted with a chlorine atom and a methanidyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing bromozinc(1+);1-chloro-3-methanidylbenzene involves the reaction of 1-chloro-3-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation.
Direct Metalation: Another method involves the direct metalation of 1-chloro-3-methanidylbenzene using a zinc source, such as zinc dust, in the presence of a halogenating agent like bromine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or direct metalation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Bromozinc(1+);1-chloro-3-methanidylbenzene can undergo nucleophilic substitution reactions, where the bromozinc cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the zinc center.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation-Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products of coupling reactions.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Bromozinc(1+);1-chloro-3-methanidylbenzene is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique reactivity makes it a potential candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It may be used in the development of agrochemicals.
Mécanisme D'action
Mechanism:
Nucleophilic Substitution: The bromozinc cation acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation-Reduction: The zinc center undergoes changes in oxidation state, facilitating electron transfer reactions.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include electrophilic centers on the benzene ring.
Oxidation-Reduction: Pathways involve electron transfer to or from the zinc center.
Coupling Reactions: Pathways involve the formation of palladium complexes and subsequent reductive elimination.
Comparaison Avec Des Composés Similaires
1-Bromo-3-chlorobenzene: Similar in structure but lacks the zinc cation, leading to different reactivity.
1-Iodo-3-methanidylbenzene: Similar in structure but contains an iodine atom instead of a bromine atom, affecting its reactivity and applications.
1-Chloro-3-methanidylbenzene: Lacks the bromozinc cation, resulting in different chemical properties.
Uniqueness:
Reactivity: The presence of the bromozinc cation imparts unique reactivity patterns, making bromozinc(1+);1-chloro-3-methanidylbenzene a valuable compound in organic synthesis.
Applications: Its ability to participate in a wide range of reactions makes it versatile for various scientific and industrial applications.
Propriétés
Numéro CAS |
175692-99-6 |
|---|---|
Formule moléculaire |
C7H6BrClZn |
Poids moléculaire |
270.9 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-methanidylbenzene |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PEGARINHMSRQQY-UHFFFAOYSA-M |
SMILES canonique |
[CH2-]C1=CC(=CC=C1)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
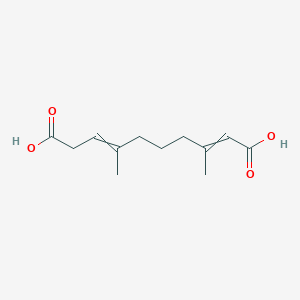

![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
![N-[4-(2,4-Dimethoxybenzoyl)-3-methoxyphenyl]acetamide](/img/structure/B14263222.png)
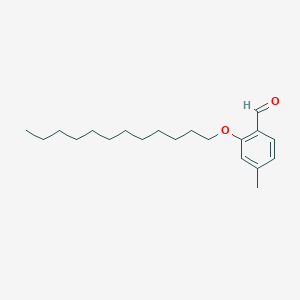
![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
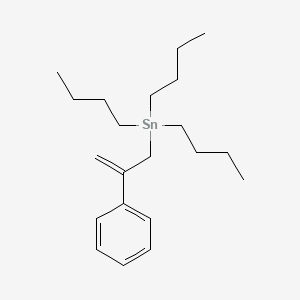
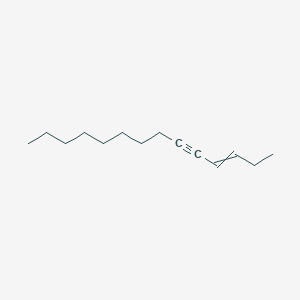
![8-Benzylidenebicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14263246.png)
